N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c20-13(14(21)17-12-4-8-23-18-12)15-9-10(11-3-1-7-22-11)19-6-2-5-16-19/h1-8,10H,9H2,(H,15,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWXMWERBMQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H21N5O4
- Molecular Weight : 407.4 g/mol
- CAS Number : 2034594-21-1
The structure includes a furan ring, a pyrazole moiety, and an isoxazole group, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the furan and pyrazole rings through cyclization reactions.
- Introduction of the isoxazole moiety via coupling reactions.
- Finalization through the formation of the oxalamide bond under controlled conditions to maintain structural integrity.
Antimicrobial Properties
Research indicates that compounds containing furan, pyrazole, and isoxazole structures often exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms . The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural frameworks have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the isoxazole group enhances this activity by potentially modulating signaling pathways related to cancer progression.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In one study, derivatives containing similar functional groups were tested on zebrafish embryos, revealing low toxicity levels (e.g., EC50 values greater than 20 mg/L) which classify them as low-toxicity compounds . This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Table 1 summarizes key studies related to the biological activities of this compound and related compounds.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Compounds
The target compound’s structure combines furan, pyrazole, and isoxazole moieties, distinguishing it from other oxalamides. Below is a comparative analysis with key analogs:
Key Observations :
- Heterocyclic vs. Aromatic Substituents: The target compound’s furan and pyrazole groups may alter metabolic pathways compared to S336’s methoxybenzyl and pyridyl groups.
- Synthetic Feasibility : Adamantyl-based oxalamides (e.g., compounds 7–12 in ) are synthesized via nucleophilic substitution, similar to methods in , suggesting the target compound could be produced using analogous protocols.
Metabolic and Toxicological Comparisons
Metabolic Stability
- S336 : Rapidly metabolized in rat hepatocytes without amide hydrolysis, likely via oxidation of methoxybenzyl or pyridyl groups .
- Target Compound: Predicted to undergo furan ring oxidation or pyrazole/isoxazole hydroxylation. No amide hydrolysis is expected, aligning with trends in structurally related oxalamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
